An In-depth Technical Guide to 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine: Core Properties and Scientific Applications
An In-depth Technical Guide to 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide focuses on a key derivative, 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine, providing a comprehensive overview of its fundamental properties, synthesis, and potential applications in drug discovery. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues and the core scaffold to offer valuable insights for researchers in the field. The narrative emphasizes the causality behind synthetic choices and the importance of this structural framework in the development of novel therapeutics.
Introduction: The Significance of the Tetrahydro-1,6-naphthyridine Core
Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, represent a versatile class of molecules with a broad spectrum of biological activities, including anticancer, anti-infective, and neurological effects.[1][2] The partially saturated 5,6,7,8-tetrahydro-1,6-naphthyridine core, in particular, serves as a crucial building block in the design of compounds targeting various physiological pathways. Its conformational flexibility, combined with the presence of a basic nitrogen atom, allows for diverse chemical modifications and targeted interactions with biological macromolecules.
The introduction of a benzyl group at the 6-position, affording 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine, is a strategic modification aimed at exploring structure-activity relationships (SAR). The benzyl moiety can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with biological targets, potentially enhancing binding affinity and modulating pharmacological activity. This guide will delve into the known and inferred properties of this specific derivative, providing a foundational understanding for its further investigation and utilization in drug development programs.
Physicochemical Properties
| Property | Value/Information | Source/Basis |
| Molecular Formula | C₁₅H₁₆N₂ | [3][4] |
| Molecular Weight | 224.30 g/mol | [4] |
| Appearance | Likely a solid at room temperature. | Inferred from related compounds. |
| Melting Point | Not available. A related compound, 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, is a solid.[3] | [3] |
| Boiling Point | Not available. A related chloro-derivative has a boiling point of 373°C at 760 mmHg.[5] | [5] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Aqueous solubility is likely pH-dependent due to the basic nitrogen atom. | General chemical principles. |
| pKa | Not available. A predicted pKa for a related aldehyde derivative is 5.59 ± 0.20, suggesting the tetrahydro-1,6-naphthyridine core is basic. | [6] |
Synthesis and Characterization
While a specific protocol for the synthesis of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine is not explicitly detailed in the literature, a rational and efficient synthesis can be designed based on established methodologies for the construction of the core scaffold and subsequent N-alkylation.
Retrosynthetic Analysis and Proposed Synthetic Workflow
A logical approach to the synthesis involves the initial construction of the 5,6,7,8-tetrahydro-1,6-naphthyridine core, followed by the introduction of the benzyl group at the N-6 position.
Caption: Retrosynthetic analysis of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine.
Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold
Recent advancements have led to efficient and asymmetric syntheses of the tetrahydro-1,6-naphthyridine scaffold, which is a key intermediate in the production of potent therapeutic agents like the RORγt inverse agonist, TAK-828F.[7][8] One notable method involves an atom-economical Heck-type vinylation of a chloropyridine, followed by an unprecedented ammonia-mediated formation of the dihydronaphthyridine and a subsequent enantioselective transfer hydrogenation.[7][8] Another established method utilizes an intramolecular cobalt-catalyzed [2 + 2 + 2] cyclization.[9][10]
A more classical approach, the Pictet-Spengler reaction, has also been employed to generate the tetrahydronaphthyridine ring system.[7]
Proposed Protocol for N-Benzylation
The introduction of the benzyl group onto the secondary amine at the 6-position of the tetrahydro-1,6-naphthyridine core can be achieved through standard N-alkylation procedures.
Step-by-Step Methodology:
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Dissolution: Dissolve 5,6,7,8-tetrahydro-1,6-naphthyridine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
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Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution to act as a proton scavenger.
-
Alkylation: Add benzyl bromide or benzyl chloride (1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine.
Caption: Proposed workflow for the synthesis of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group and the pyridine ring, as well as aliphatic protons of the tetrahydropyridine ring. The benzylic methylene protons would appear as a singlet.
-
¹³C NMR: The spectrum would display distinct signals for all carbon atoms in the molecule, including the aromatic and aliphatic regions.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the molecule.
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Purity Analysis: High-performance liquid chromatography (HPLC) is recommended to determine the purity of the final compound.
Pharmacological Profile and Potential Applications
While specific pharmacological data for 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine is not available, the broader class of tetrahydro-1,6-naphthyridine derivatives has shown significant potential in various therapeutic areas.
Known Biological Activities of the Scaffold
-
RORγt Inverse Agonism: The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a core component of TAK-828F, a potent and selective inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt).[7][8] RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases.
-
Antituberculosis Activity: A library of compounds based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been screened for antituberculosis activity, revealing several lead compounds.[9]
-
Anticancer Activity: Derivatives of the related benzo[b][7][11]naphthyridine have demonstrated cytotoxic activity against various cancer cell lines.[12]
Postulated Role of the Benzyl Group
The introduction of the benzyl group at the N-6 position can serve several purposes in drug design:
-
Modulation of Physicochemical Properties: The lipophilicity of the molecule is increased, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Introduction of Key Interactions: The aromatic ring of the benzyl group can participate in π-π stacking or hydrophobic interactions with amino acid residues in the binding pocket of a target protein.
-
Vector for Further Functionalization: The benzyl group itself can be substituted to further explore the SAR and optimize the pharmacological properties of the compound.
Caption: Potential therapeutic areas for 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine.
Conclusion and Future Directions
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine represents a valuable chemical entity with significant potential for the development of novel therapeutic agents. While direct experimental data for this specific molecule is sparse, the well-established importance of the tetrahydro-1,6-naphthyridine scaffold in medicinal chemistry provides a strong rationale for its further investigation.
Future research should focus on the definitive synthesis and characterization of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine. Subsequent pharmacological screening against a panel of relevant biological targets, particularly those implicated in autoimmune diseases, infectious diseases, and cancer, is warranted. A thorough evaluation of its ADME and toxicological properties will be crucial for its progression as a potential drug candidate. The insights gained from such studies will not only elucidate the specific contributions of the N-benzyl group to the pharmacological profile but also pave the way for the design of next-generation therapeutics based on this privileged scaffold.
References
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